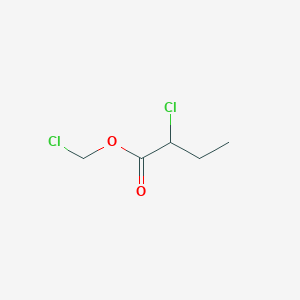![molecular formula C16H18OSe2 B14412455 1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene) CAS No. 82745-55-9](/img/structure/B14412455.png)
1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Oxybis(methyleneselanyl)]bis(2-methylbenzene) is a chemical compound with a complex structure that includes selenium atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methyleneselanyl)]bis(2-methylbenzene) typically involves the reaction of 2-methylbenzene with a selenium-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst and a solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Oxybis(methyleneselanyl)]bis(2-methylbenzene) can undergo various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1,1’-[Oxybis(methyleneselanyl)]bis(2-methylbenzene) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1,1’-[Oxybis(methyleneselanyl)]bis(2-methylbenzene) involves its interaction with molecular targets such as enzymes and cellular components. The selenium atoms in the compound can participate in redox reactions, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-[oxybis(methylene)]bis-: A similar compound with oxygen atoms instead of selenium.
Benzene, 1,1’-[oxybis(methyleneseleno)]bis[2-methoxy-: Another selenium-containing compound with methoxy groups.
Uniqueness
1,1’-[Oxybis(methyleneselanyl)]bis(2-methylbenzene) is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
82745-55-9 |
|---|---|
Molekularformel |
C16H18OSe2 |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
1-methyl-2-[(2-methylphenyl)selanylmethoxymethylselanyl]benzene |
InChI |
InChI=1S/C16H18OSe2/c1-13-7-3-5-9-15(13)18-11-17-12-19-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
LNQKKEVPABLUSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1[Se]COC[Se]C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate](/img/structure/B14412378.png)
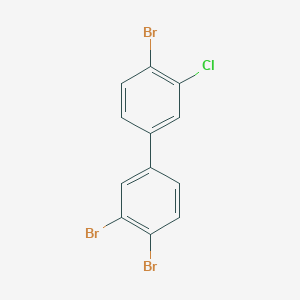
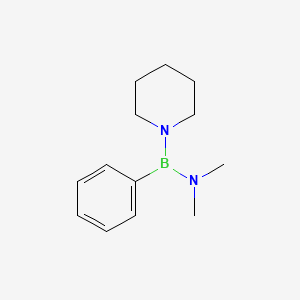
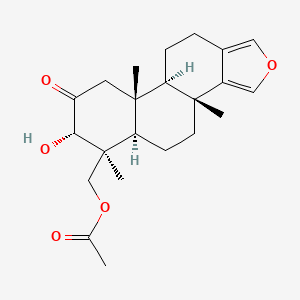

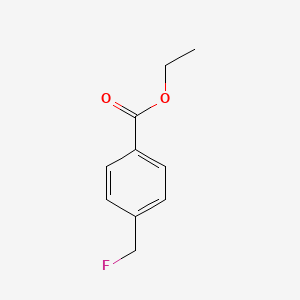
![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)

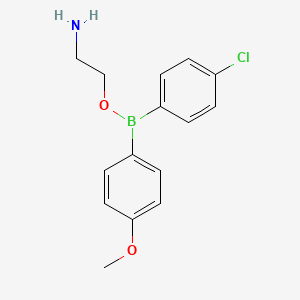

![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)

